molecular formula C4H7N3O2S B15241535 (1H-Imidazol-2-yl)methanesulfonamide

(1H-Imidazol-2-yl)methanesulfonamide

Cat. No.: B15241535
M. Wt: 161.19 g/mol
InChI Key: OMDYPZCYKSVVOB-UHFFFAOYSA-N
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Description

(1H-Imidazol-2-yl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group (-SO₂NH₂) attached to the 2-position of an imidazole ring. This compound is of interest due to the pharmacologically relevant imidazole scaffold, which is known for its role in enzyme inhibition (e.g., carbonic anhydrases) and antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-yl)methanesulfonamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: (1H-Imidazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines .

Scientific Research Applications

(1H-Imidazol-2-yl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural distinctions between (1H-Imidazol-2-yl)methanesulfonamide and related compounds from the evidence:

Compound Core Structure Sulfonamide Group Key Substituents Synthetic Methodology
This compound Imidazole Methanesulfonamide (-CH₂SO₂NH₂) None reported Not detailed in evidence
Compound 11 () Benzimidazole Methylthiocarbonothioyl Methyl groups (N1 and S-bound CH₃) Methylation of precursor with methyl iodide in DMF
Compound I () Benzimidazole Benzenesulfonamide (-PhSO₂NH₂) Dimethylamino-methylidene moiety Reaction of benzenesulfonyl chloride with 2-(1H-benzimidazol-2-yl)benzenesulfonamide in DMF

Key Observations :

  • Sulfonamide Group : The methanesulfonamide group in the target compound is less sterically bulky than the benzenesulfonamide group in Compound I , which may enhance solubility in polar solvents.
  • Substituents: Compound I includes a dimethylamino-methylidene group, introducing basicity and hydrogen-bonding capabilities absent in the simpler target compound.

Reactivity Implications :

  • The methanesulfonamide group in the target compound may exhibit higher nucleophilicity compared to benzenesulfonamide due to reduced electron-withdrawing effects.
  • Methylation in Compound 11 introduces sulfur-based substituents (methylthiocarbonothioyl), which could influence redox behavior.

Crystallographic and Physicochemical Properties

While crystallographic data for this compound are unavailable in the evidence, Compound I () has a resolved crystal structure, revealing planar benzimidazole and sulfonamide moieties with intermolecular hydrogen bonds . Such interactions are critical for stabilizing solid-state structures and may correlate with melting points or solubility.

Hypothesized Properties of Target Compound :

  • Solubility : Likely higher in water than Compound I due to the smaller methanesulfonamide group.
  • Thermal Stability : Lower melting point compared to benzimidazole derivatives due to reduced aromatic stacking.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1H-Imidazol-2-yl)methanesulfonamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of imidazole derivatives using methanesulfonyl chloride in the presence of a base (e.g., triethylamine). Optimization includes temperature control (0–5°C to minimize side reactions) and purification via recrystallization or column chromatography using ethyl acetate/hexane gradients . Purity validation requires HPLC (≥95%) and corroboration with NMR (¹H/¹³C) and mass spectrometry .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. Crystallization in polar solvents (e.g., methanol/water) and analysis with software like WinGX or SHELX suite ensures accurate bond-length and angle measurements . Complementary techniques include FT-IR (to confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹) and 2D NMR (COSY, HSQC) to resolve imidazole proton coupling .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Data : While specific data for this derivative is limited, sulfonamides generally exhibit moderate aqueous solubility (enhanced at pH >7 due to deprotonation). Stability studies (TGA/DSC) under nitrogen suggest thermal decomposition >200°C. Store at 2–8°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can conflicting bioactivity data for imidazole sulfonamides be resolved in antimicrobial assays?

  • Methodology : Discrepancies in MIC values (e.g., gram-positive vs. gram-negative bacteria) may arise from membrane permeability differences. Standardize assays using CLSI guidelines, include efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess intrinsic activity, and validate via time-kill kinetics . Comparative studies with structural analogs (e.g., benzimidazole sulfonamides) can isolate substituent effects .

Q. What strategies are effective in elucidating the mechanism of action for imidazole sulfonamides in enzyme inhibition?

  • Methodology : Use molecular docking (AutoDock Vina) to predict binding to targets like carbonic anhydrase or Factor XIa. Validate with SPR (surface plasmon resonance) for binding affinity (KD) and enzymatic assays (e.g., fluorometric inhibition of human recombinant enzymes). Crystallize enzyme-ligand complexes for high-resolution interaction maps .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Methodology : Replace traditional solvents with cyclopentyl methyl ether (CPME) or water-ethanol mixtures. Microwave-assisted synthesis reduces reaction times (30–60 minutes vs. 6–12 hours) and improves yields by 15–20%. Monitor reaction progress via inline FT-IR to minimize waste .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

  • Methodology : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screens, employ Z’-factor validation to ensure assay robustness (Z’ >0.5) .

Q. How can crystallographic data resolve polymorphism in sulfonamide derivatives?

  • Methodology : Perform polymorph screening via solvent-drop grinding with 10+ solvents. SC-XRD and PXRD distinguish forms, while DSC identifies thermodynamic stability. Computational tools (Mercury CSD) predict packing motifs and stability .

Q. Emerging Applications

Q. What role do imidazole sulfonamides play in designing metal-organic frameworks (MOFs)?

  • Methodology : The sulfonamide group acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Characterize MOFs via BET surface area analysis and PXRD. Applications include gas storage (CO₂ uptake at 298 K) or catalysis (acid-base bifunctional sites) .

Q. How can this compound be modified to enhance blood-brain barrier (BBB) penetration for CNS targets?

  • Methodology : Introduce lipophilic substituents (e.g., methyl, trifluoromethyl) to improve logP (target 2–3). Assess BBB permeability via PAMPA-BBB or in vitro models (hCMEC/D3 cells). Validate in vivo using PET imaging with radiolabeled analogs .

Properties

Molecular Formula

C4H7N3O2S

Molecular Weight

161.19 g/mol

IUPAC Name

1H-imidazol-2-ylmethanesulfonamide

InChI

InChI=1S/C4H7N3O2S/c5-10(8,9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)(H2,5,8,9)

InChI Key

OMDYPZCYKSVVOB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CS(=O)(=O)N

Origin of Product

United States

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